molecular formula C15H22N4O2S B8041812 1-Amino-6-methylsulfanyl-3-(8-tricyclo[5.2.1.02,6]decanylmethyl)-1,3,5-triazine-2,4-dione

1-Amino-6-methylsulfanyl-3-(8-tricyclo[5.2.1.02,6]decanylmethyl)-1,3,5-triazine-2,4-dione

Cat. No.: B8041812
M. Wt: 322.4 g/mol
InChI Key: NIEZJILDPPOVKO-UHFFFAOYSA-N
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Description

N-(4,9-dioxobenzo[f][1,3]benzodithiol-2-ylidene)benzenesulfonamide, identified by its PubChem 1-Amino-6-methylsulfanyl-3-(8-tricyclo[521

Chemical Reactions Analysis

N-(4,9-dioxobenzo[f][1,3]benzodithiol-2-ylidene)benzenesulfonamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome and the specific functional groups involved. Major products formed from these reactions can vary, but they typically involve modifications to the benzenesulfonamide moiety.

Scientific Research Applications

N-(4,9-dioxobenzo[f][1,3]benzodithiol-2-ylidene)benzenesulfonamide has a wide range of scientific research applications In chemistry, it is used as a reagent in various synthetic processesIn industry, it can be utilized in the development of new materials and environmental research.

Mechanism of Action

The mechanism of action of N-(4,9-dioxobenzo[f][1,3]benzodithiol-2-ylidene)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used .

Comparison with Similar Compounds

N-(4,9-dioxobenzo[f][1,3]benzodithiol-2-ylidene)benzenesulfonamide can be compared with other similar compounds, such as those with similar benzenesulfonamide structuresSimilar compounds include various benzenesulfonamide derivatives and other related chemical structures .

Properties

IUPAC Name

1-amino-6-methylsulfanyl-3-(8-tricyclo[5.2.1.02,6]decanylmethyl)-1,3,5-triazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2S/c1-22-14-17-13(20)18(15(21)19(14)16)7-9-5-8-6-12(9)11-4-2-3-10(8)11/h8-12H,2-7,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIEZJILDPPOVKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=O)N(C(=O)N1N)CC2CC3CC2C4C3CCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NC(=O)N(C(=O)N1N)CC2CC3CC2C4C3CCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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